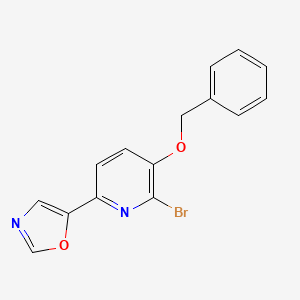
5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole
Vue d'ensemble
Description
“5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole” is a chemical compound that belongs to the class of oxazoles . Oxazoles are important heterocyclic compounds that have gained attention in the field of medicinal chemistry due to their wide spectrum of biological activities .
Synthesis Analysis
Oxazole derivatives, including “5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole”, are synthesized using various strategies. One of the most common methods is the van Leusen reaction, which involves the use of tosylmethylisocyanides (TosMICs) .Molecular Structure Analysis
The molecular structure of “5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole” includes a 5-membered oxazole ring, which contains one oxygen atom and one nitrogen atom . The substitution pattern in oxazole derivatives plays a pivotal role in their biological activities .Chemical Reactions Analysis
Oxazole derivatives, including “5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole”, are known to undergo various chemical reactions. These reactions are often used to synthesize new chemical entities in medicinal chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole” include a molecular weight of 330.18 and a storage temperature of 2-8°C .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A study by Li et al. (2009) details the synthesis of 2-formylpyrido[2,1-b]benzoxazoles and 4-formylpyrido[2,1-b]benzoxazoles, which are structurally characterized, including their formation mechanisms involving chlorination, dimerization, and intramolecular nucleophilic cyclization (Li et al., 2009).
Biological Activity and Pharmacological Potential
- Research by Demirci (2016) indicates that compounds derived from antipyrine, including 1,3-oxazole derivatives, exhibit moderate antimicrobial activity (Demirci, 2016).
- Zhang et al. (2018) provide a comprehensive review of the biological activities of oxazole compounds in medicinal applications, highlighting their potential in treating a range of diseases (Zhang et al., 2018).
- Mavridis et al. (2020) discuss the synthesis of 4-substituted-2-phenyloxazol-5(4H)-ones and their in vitro biological activities, including anti-lipid peroxidation and inhibitory activity against lipoxygenase and trypsin-induced proteolysis (Mavridis et al., 2020).
Potential as Anticancer Agents
- The study by Ahmed et al. (2018) focuses on the design, synthesis, and molecular docking of new lipophilic acetamide derivatives, including compounds with oxazole rings, which showed promising anticancer and antimicrobial activities (Ahmed et al., 2018).
- Fathima et al. (2021) explored novel benzoxazole compounds for their antimicrobial, antioxidant, and antitubercular activities, demonstrating their potential as bioactive molecules (Fathima et al., 2021).
Antimicrobial Evaluation
- Ertan-Bolelli et al. (2016) assessed the antimicrobial activities of benzoxazole derivatives against various microorganisms, finding that some compounds exhibited significant activity, especially against drug-resistant strains (Ertan-Bolelli et al., 2016).
Molecular Docking Studies
- Uhlmann et al. (1997) describe the synthesis of 5-substituted 1-hydroxy-1,2,3-triazoles through directed lithiation of 1-(benzyloxy)-1,2,3-triazole, demonstrating the potential for creating diverse derivatives (Uhlmann et al., 1997).
Novel Synthesis Methods
- Gillie et al. (2016) discuss an efficient method for the synthesis of highly functionalized 4-aminooxazoles, demonstrating the flexibility and efficiency of the method (Gillie et al., 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(6-bromo-5-phenylmethoxypyridin-2-yl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c16-15-13(19-9-11-4-2-1-3-5-11)7-6-12(18-15)14-8-17-10-20-14/h1-8,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEXISSXLANPHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=C(C=C2)C3=CN=CO3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101237114 | |
| Record name | 2-Bromo-6-(5-oxazolyl)-3-(phenylmethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101237114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole | |
CAS RN |
1228666-35-0 | |
| Record name | 2-Bromo-6-(5-oxazolyl)-3-(phenylmethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-(5-oxazolyl)-3-(phenylmethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101237114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(4-Bromophenyl)cyclopentyl]methanol](/img/structure/B1532343.png)
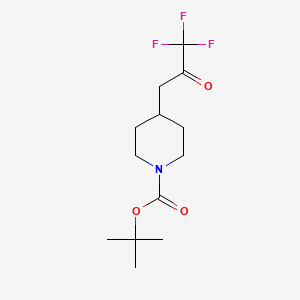
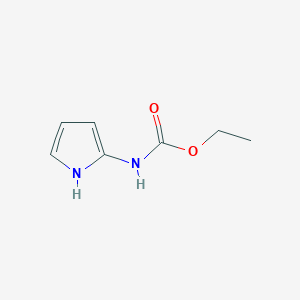
![tert-butyl N-[carbamothioyl(phenyl)methyl]carbamate](/img/structure/B1532348.png)
![5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1532349.png)
![1-[6-(4-Fluorophenyl)pyridin-3-yl]ethanone](/img/structure/B1532350.png)
![(R)-4-((3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1532352.png)
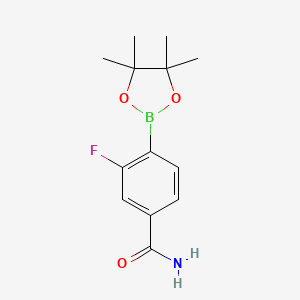
![4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carboxylic acid](/img/structure/B1532354.png)
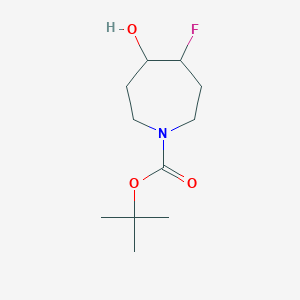
![(1Z)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N'-hydroxyethanimidamide](/img/structure/B1532359.png)

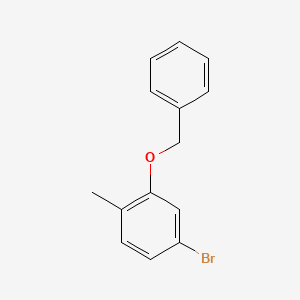
![1-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-3-yl]ethan-1-one](/img/structure/B1532364.png)